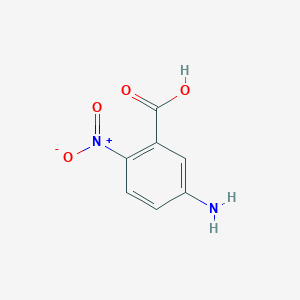

5-Amino-2-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74455. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Nitrobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZWQCKYLNIOBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157805 | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or brown powder; [Alfa Aesar MSDS] | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13280-60-9 | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13280-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13280-60-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-2-nitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF6GS4UH6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Amino-2-nitrobenzoic acid CAS number

An In-Depth Technical Guide to 5-Amino-2-nitrobenzoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It provides in-depth information on its chemical identity, synthesis, analytical characterization, applications, and safety protocols, grounded in established scientific principles and methodologies.

Core Identity and Significance

This compound, identified by the CAS Number 13280-60-9 , is a highly functionalized aromatic compound. Its structure, featuring an aminophenyl moiety substituted with both a carboxylic acid and a nitro group, makes it a versatile and valuable intermediate in organic synthesis. The strategic placement of the electron-donating amino group and the electron-withdrawing nitro group influences the reactivity of the aromatic ring, while the carboxylic acid provides a key handle for derivatization.

This unique combination of functional groups allows it to serve as a critical building block in the synthesis of a wide range of target molecules, from complex pharmaceuticals to vibrant azo dyes.[1] In the context of drug development, it is particularly noted as an intermediate for compounds with anti-inflammatory and analgesic properties.[1]

Physicochemical and Structural Properties

The compound typically appears as a yellow powder or crystalline solid. Its fundamental properties are crucial for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 13280-60-9 | |

| Molecular Formula | C₇H₆N₂O₄ | |

| Molecular Weight | 182.13 g/mol | |

| Appearance | Yellow powder or crystal | |

| Melting Point | 236-238 °C | |

| Synonyms | 2-Nitro-5-aminobenzoic acid, 3-Carboxy-4-nitroaniline | |

| SMILES | Nc1ccc(c(c1)C(O)=O)--INVALID-LINK--=O | |

| InChI Key | KZZWQCKYLNIOBT-UHFFFAOYSA-N |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be effectively achieved through the selective reduction of one nitro group of a dinitro precursor, such as 2,5-dinitrobenzoic acid. The Zinin reduction, which utilizes sulfide, hydrosulfide, or polysulfide reagents, is a well-established method for such selective transformations and is favored for its efficacy and specificity.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Causality in Experimental Design

The choice of a sulfide-based reducing agent is critical for achieving selective reduction. The nitro group at the 2-position is ortho to the carboxylic acid, which can influence its electronic environment and steric accessibility differently than the nitro group at the 5-position. The Zinin reduction is known to preferentially reduce one nitro group in dinitro-aromatic compounds, making it ideal for this synthesis. The reaction is performed in an aqueous or alcoholic solution to ensure the solubility of the reactants and reagents. The final product is precipitated by acidifying the reaction mixture, which protonates the carboxylate and amino groups, reducing the compound's solubility in the aqueous medium.

Detailed Synthesis Protocol

Objective: To synthesize this compound via selective reduction of 2,5-dinitrobenzoic acid.

Materials:

-

2,5-Dinitrobenzoic acid

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) or Sodium hydrosulfide (NaSH)

-

Ethanol

-

Deionized water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dinitrobenzoic acid (1.0 eq.) in a mixture of ethanol and water.

-

Reagent Preparation: In a separate beaker, prepare a solution of sodium sulfide nonahydrate (approx. 2.0-2.5 eq.) in water.

-

Reaction: Gently heat the solution of 2,5-dinitrobenzoic acid to reflux. Add the sodium sulfide solution dropwise over 30-60 minutes. The color of the reaction mixture will typically change, indicating the progress of the reduction.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solution to remove any elemental sulfur byproduct.

-

Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated HCl dropwise with stirring to acidify the solution to a pH of approximately 3-4.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove residual salts.

-

Purification: Dry the crude product. For higher purity, recrystallize the solid from an ethanol/water mixture.[3]

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

Analytical Workflow Diagram

Caption: General workflow for the analytical characterization of the product.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound using reversed-phase HPLC.

Methodology:

-

System: Standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acid modifier. A typical mobile phase consists of acetonitrile and 0.1% phosphoric acid in water.[4]

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 326 nm).[5]

-

Sample Preparation: Prepare a standard solution of approximately 100 µg/mL in a diluent of water/acetonitrile (50:50 v/v). Prepare the test sample at the same concentration.

-

Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. Purity is calculated based on the relative peak areas.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups and confirm the chemical structure.

Methodology: The FTIR spectrum is typically recorded on a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[3][6]

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Functional Group Assignment | Source(s) |

| 3500 - 3300 | N-H stretch (Amino group) | [6][7] |

| 3300 - 2500 | O-H stretch (Carboxylic acid, broad) | [6][7] |

| 1720 - 1680 | C=O stretch (Carboxylic acid) | [6][7] |

| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) | [6][7] |

| 1550 - 1475 | N-O asymmetric stretch (Nitro group) | [6][7] |

| 1350 - 1300 | N-O symmetric stretch (Nitro group) | [6][7] |

| 1300 - 1200 | C-N stretch (Aromatic Amine) | [6][7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural elucidation by analyzing the chemical environment of each proton and carbon atom.

Methodology: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, typically DMSO-d₆, which can solubilize the compound and has well-characterized residual peaks for referencing (δ ~2.50 ppm for ¹H, δ ~39.51 ppm for ¹³C).[3][8]

Illustrative ¹H NMR Data (in DMSO-d₆): (Note: Specific chemical shifts may vary slightly based on concentration and exact experimental conditions. The following are representative values based on the compound's structure.)

-

~13.0 ppm (broad s, 1H): Carboxylic acid proton (-COOH).

-

~8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the nitro group.

-

~7.0-7.2 ppm (dd, 1H): Aromatic proton ortho to the amino and meta to the nitro group.

-

~6.8-7.0 ppm (d, 1H): Aromatic proton ortho to the amino group.

-

~5.5-6.0 ppm (broad s, 2H): Amino group protons (-NH₂).

Application in Drug Development: A Synthesis Perspective

The structural motifs present in this compound are highly relevant to the synthesis of active pharmaceutical ingredients (APIs). A prominent example is its relationship to the synthesis of Mesalazine (also known as 5-aminosalicylic acid or 5-ASA), a widely used anti-inflammatory drug for treating inflammatory bowel disease.[9] While Mesalazine is 5-amino-2-hydroxybenzoic acid, its synthesis often starts from precursors that are structurally analogous to this compound, such as 2-chloro-5-nitrobenzoic acid.[10] The synthetic strategies employed highlight the utility of this class of compounds.

Mesalazine Synthesis Pathway

The industrial synthesis of Mesalazine often involves a pathway where a nitro-substituted benzoic acid is a key intermediate. The process demonstrates two critical transformations relevant to the chemistry of this compound: nucleophilic aromatic substitution and nitro group reduction.

Caption: A common synthetic pathway to the anti-inflammatory drug Mesalazine.

This pathway underscores the industrial relevance of the chemical transformations—nitro group reduction and functional group interconversion on a substituted benzoic acid scaffold—that are central to the chemistry of this compound.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions.

-

Hazard Classification: It is classified as an oxidizing solid and can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a respirator if dust is generated.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Keep away from heat and sources of ignition.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Always consult the most current Safety Data Sheet (SDS) for the compound before use.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US8835677B2 - Methods for producing aminonitrobenzoic acids - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. An Improved Process For The Preparation Of 5 Amino 2 Hydroxy Beczoic [quickcompany.in]

- 5. allindianpatents.com [allindianpatents.com]

- 6. benchchem.com [benchchem.com]

- 7. instanano.com [instanano.com]

- 8. ckgas.com [ckgas.com]

- 9. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

Introduction: A Molecule of Strategic Importance

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Amino-2-nitrobenzoic Acid

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a versatile building block in organic synthesis. With a focus on its relevance to researchers, scientists, and drug development professionals, this document delves into the nuanced reactivity and practical utility of this compound, supported by detailed experimental protocols and spectroscopic data.

This compound, with the CAS number 13280-60-9, is an aromatic compound featuring amino, nitro, and carboxylic acid functional groups.[1] This unique trifunctionality makes it a valuable intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and dye industries.[1][2] The strategic positioning of the electron-donating amino group and the electron-withdrawing nitro and carboxylic acid groups on the benzene ring dictates its chemical reactivity and provides multiple avenues for synthetic transformations.

This guide will explore the fundamental chemical and physical properties of this compound, its spectroscopic signature for unambiguous identification, and its applications as a precursor in the synthesis of pharmaceuticals and azo dyes. A comparative analysis with its isomer, 2-amino-5-nitrobenzoic acid, is also presented to highlight the impact of substituent positioning on the molecule's properties and reactivity.[3]

Physicochemical Properties: A Foundation for Application

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical synthesis. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆N₂O₄ | [4] |

| Molecular Weight | 182.13 g/mol | [4] |

| Appearance | Yellow powder or crystal | |

| Melting Point | 236-238 °C | [4][5] |

| Boiling Point | 481.3±35.0 °C (Predicted) | [4] |

| Density | 1.568±0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in DMSO and Methanol; Insoluble in water | |

| pKa | 2.28±0.25 (Predicted) | [4] |

The relatively high melting point indicates a stable crystalline lattice. The molecule's insolubility in water and solubility in polar aprotic solvents like DMSO are important considerations for reaction solvent selection.

Crystal Structure Insights

This compound crystallizes in the monoclinic P21/c space group.[4] The crystal structure reveals that adjacent molecules form cyclic dimers through intermolecular hydrogen bonds between their carboxyl groups (O-H···O).[4] Furthermore, the amino group (NH₂) forms a three-center hydrogen bond with the oxygen atoms of the nitro group (NO₂) of a neighboring molecule.[4] These intermolecular interactions contribute to the compound's thermal stability.

Spectroscopic Characterization: The Molecular Fingerprint

Accurate identification and purity assessment of this compound are crucial in research and development. Spectroscopic techniques provide a detailed "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the protons on the aromatic ring.[6][7] The specific chemical shifts and coupling constants are indicative of the electronic effects of the amino, nitro, and carboxylic acid groups.[7]

-

¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups present in this compound.[4][8]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (Amino) | ~3490, 3380 |

| O-H stretch (Carboxylic Acid) | 3200-2500 (broad) |

| C=O stretch (Carboxylic Acid) | ~1690 |

| N-O stretch (Nitro) | ~1510, 1330 |

| C=C stretch (Aromatic) | ~1625, 1590 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[8] The molecular ion peak [M]⁺ is observed at an m/z corresponding to the molecular weight of 182.13.[8]

Synthesis and Reactivity: A Versatile Synthetic Tool

The reactivity of this compound is governed by its three functional groups, allowing for a diverse range of chemical transformations.

Synthesis of this compound

While several synthetic routes exist, a common laboratory-scale synthesis is not readily detailed in the provided search results. However, the synthesis of its isomer, 2-amino-5-nitrobenzoic acid, often involves the nitration of an appropriately protected aminobenzoic acid derivative, followed by deprotection.[9] A similar retrosynthetic approach can be envisioned for this compound.

Key Reactions of this compound

The amino group can undergo diazotization, a critical step in the synthesis of azo dyes.[3] The carboxylic acid group can be converted to esters, amides, or acid chlorides, providing a handle for further molecular elaboration.[10] The nitro group can be reduced to an amino group, opening up possibilities for the synthesis of diamino derivatives.

Applications in Drug Development and Industry

This compound is a key intermediate in the synthesis of various high-value molecules.[1]

Pharmaceutical Synthesis

This compound serves as a crucial building block in the development of pharmaceuticals, particularly those with anti-inflammatory and analgesic effects.[1] It is also a reagent used in the preparation of insulin receptor tyrosine kinase activators.[5] The presence of the three functional groups allows for the construction of complex heterocyclic scaffolds, which are common motifs in bioactive molecules.

Azo Dye Production

The primary amino group of this compound makes it an excellent precursor for the synthesis of azo dyes.[1][3] The general process involves the diazotization of the amino group, followed by coupling with an electron-rich aromatic compound.

This protocol outlines the synthesis of a simple azo dye using this compound and phenol.

Step 1: Diazotization of this compound

-

Dissolve 1.82 g (10 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water in a 100 mL beaker.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water dropwise to the cooled solution. Maintain the temperature between 0-5 °C throughout the addition.

-

Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Causality: The diazotization reaction requires cold conditions to prevent the unstable diazonium salt from decomposing. The use of excess nitrous acid (from sodium nitrite and HCl) ensures complete conversion of the primary amine.

Step 2: Coupling Reaction with Phenol

-

In a separate 250 mL beaker, dissolve 0.94 g (10 mmol) of phenol in 20 mL of a 10% sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice-salt bath.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the cold alkaline phenol solution with vigorous stirring.

-

A brightly colored azo dye will precipitate immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

-

Collect the precipitated dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in a desiccator.

Causality: The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The reaction is carried out in an alkaline medium to deprotonate phenol to the more strongly activating phenoxide ion, which enhances the rate of the coupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 13280-60-9 [chemicalbook.com]

- 5. 5-アミノ-2-ニトロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound(13280-60-9) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C7H6N2O4 | CID 83298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. This compound(Purified) [myskinrecipes.com]

5-Amino-2-nitrobenzoic acid molecular weight

An In-Depth Technical Guide to 5-Amino-2-nitrobenzoic Acid: Properties, Characterization, and Applications

Abstract

This compound is a versatile organic compound that serves as a crucial intermediate in a multitude of synthetic applications, ranging from pharmaceutical development to the manufacturing of dyes and advanced materials.[1] Its unique molecular architecture, featuring amino, nitro, and carboxylic acid functional groups, provides a rich platform for chemical modifications.[1] This technical guide offers a comprehensive examination of this compound, detailing its fundamental physicochemical properties, including its molecular weight, and exploring its structural characteristics, analytical characterization, key applications, and safety protocols. This document is intended for researchers, chemists, and professionals in drug development who utilize this compound in their work.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research and synthesis. These properties dictate its reactivity, solubility, and handling requirements.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. The molecular weight, a cornerstone of stoichiometric calculations, is 182.13 g/mol .[2][3]

| Property | Value | Source(s) |

| Molecular Weight | 182.13 g/mol | [1][2][4] |

| Molecular Formula | C₇H₆N₂O₄ | [1][2] |

| CAS Number | 13280-60-9 | [1][2] |

| Appearance | Yellow powder or crystal | [1][2][5] |

| Melting Point | 236-238 °C (decomposes) | [5][6][7] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Nitro-5-aminobenzoic acid, 3-Carboxy-4-nitroaniline | [1][4] |

| Purity (Typical) | ≥ 99.8% (HPLC) | [1] |

Molecular and Crystal Structure

This compound's structure consists of a benzene ring substituted with a carboxylic acid group, a nitro group, and an amino group. The relative positions of these functional groups are critical to its chemical reactivity.

The compound crystallizes in the monoclinic P21/c space group.[5] In its solid state, adjacent molecules form cyclic dimers through intermolecular hydrogen bonds between their carboxyl groups (O-H···O).[5] Furthermore, the amino group (NH₂) forms a three-center hydrogen bond with the oxygen atoms of the nitro group (NO₂), contributing to the stability of the crystal lattice.[5]

Caption: 2D structure of this compound.

Analytical Characterization Workflow

Confirming the identity and purity of this compound is paramount for its use in sensitive applications like drug development. A multi-technique approach is typically employed.

Spectroscopic and Spectrometric Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum provides confirmation of the key functional groups. Expected characteristic peaks include N-H stretching from the amine, O-H stretching from the carboxylic acid, a C=O stretch (carboxylic acid), N-O asymmetric and symmetric stretches from the nitro group, and C-N stretching from the aromatic amine.[5][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework. The aromatic protons will show distinct chemical shifts and coupling patterns based on their electronic environment, which is influenced by the electron-withdrawing nitro and carboxylic acid groups and the electron-donating amino group.[3]

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to 182.13.[2] Fragmentation patterns can also provide further structural information.[2]

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for determining the purity of this compound.[1] A reversed-phase column can be used with a suitable mobile phase (e.g., a mixture of acetonitrile and buffered water) and UV detection to separate and quantify the main component and any impurities.[9]

Caption: Standard workflow for analytical validation.

Synthesis and Applications

This compound is not typically an end-product but rather a valuable building block in organic synthesis.

Role in Chemical Synthesis

The compound's three functional groups offer distinct sites for reaction:

-

The amino group can be diazotized to form a highly reactive diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.[4][10]

-

The carboxylic acid group can undergo esterification or be converted to an amide or acid chloride.

-

The nitro group can be reduced to an amino group, creating a diamino-substituted benzoic acid derivative.

This trifunctional nature makes it an essential reagent for creating complex molecules with specific biological or material properties.[1]

Key Industrial and Research Applications

-

Pharmaceutical Development : It is a key intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.[1][3] It is also used in the preparation of insulin receptor tyrosine kinase activators.[4][10]

-

Dyes and Pigments : The compound is employed in the production of azo dyes, which are valued for their vibrant colors and stability in the textile industry.[1][3]

-

Biochemical Research : It is utilized in studies of enzyme inhibition and protein interactions, aiding in the elucidation of biological pathways.[1]

-

Material Science : Researchers are exploring its potential in developing new materials with enhanced thermal stability and conductivity.[1]

-

Dendrimer Chemistry : It has been used in two-component dendritic chain reactions and for the activation of hydrophobic dendrimers.[4][10]

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Eye Irritation : Causes serious eye irritation.[11]

-

Respiratory Irritation : May cause respiratory irritation.[6]

Recommended Safety Protocols

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and chemical safety goggles or an eyeshield.[6][11] In case of dust formation, use a particle filter respirator (e.g., N95).[11]

-

Handling : Avoid contact with skin, eyes, and clothing.[11] Do not ingest or inhale.[11] Use in a well-ventilated area and avoid creating dust.[11] Keep away from heat and sources of ignition.[12]

-

Storage : Store in a dry, cool, and well-ventilated place.[10][11] Keep containers tightly closed.[11] Store away from incompatible materials.

-

First Aid :

Conclusion

This compound is a foundational chemical intermediate whose utility is defined by its molecular weight of 182.13 g/mol and its unique trifunctional structure.[2] Its application across pharmaceuticals, dye synthesis, and material science underscores its importance in both academic research and industrial manufacturing.[1][3] A comprehensive understanding of its properties, coupled with rigorous analytical characterization and adherence to strict safety protocols, is essential for leveraging its full synthetic potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. (2024). This compound. [Link]

-

PubChem. (n.d.). 5-Amino-2-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. [Link]

-

NIST. (n.d.). Benzoic acid, 2-amino-. NIST WebBook. [Link]

-

International Journal of Chemical and Physical Sciences. (n.d.). Kinetic Study and Hammett Correlations in the Chemistry of M-Nitro and M-Amino Benzoic Acid Hydrazides. [Link]

-

MDPI. (n.d.). Protective Effects of Olea europaea L. Leaves and Equisetum arvense L. Extracts Against Testicular Toxicity. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H6N2O4 | CID 83298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound 97 13280-60-9 [sigmaaldrich.com]

- 5. This compound | 13280-60-9 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound 97 13280-60-9 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. helixchrom.com [helixchrom.com]

- 10. goldbio.com [goldbio.com]

- 11. fishersci.com [fishersci.com]

- 12. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to 5-Amino-2-nitrobenzoic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-2-nitrobenzoic acid, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes its structural characteristics, physicochemical properties, a validated synthesis protocol, and its significant applications in various scientific fields, with a particular focus on its role in pharmaceutical development and dye manufacturing.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 13280-60-9, is an aromatic compound featuring both an amino (-NH₂) and a nitro (-NO₂) group attached to a benzoic acid backbone.[1] Its unique molecular architecture imparts a distinct set of chemical properties that make it a valuable precursor in organic synthesis.

The IUPAC name for this compound is this compound.[2] It is also known by synonyms such as 2-Nitro-5-aminobenzoic acid, 3-Amino-6-nitrobenzoic acid, and 3-Carboxy-4-nitroaniline.[1] This compound typically appears as a yellow crystalline powder.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆N₂O₄ | [1] |

| Molecular Weight | 182.13 g/mol | [1] |

| Melting Point | 236-238 °C | [3] |

| Appearance | Yellow crystalline powder | [1] |

| Solubility | Soluble in DMSO and Methanol | [3] |

| pKa (predicted) | 2.28 ± 0.25 | [3] |

The crystal structure of this compound has been determined to be a monoclinic P21/c space group. In its solid state, adjacent molecules form cyclic dimers through intermolecular hydrogen bonds between their carboxyl groups. The amino group also participates in a three-center hydrogen bond with the oxygen atoms of the nitro group.[4]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be effectively achieved through the nitration of 3-aminobenzoic acid. The amino group in the starting material is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, under strongly acidic conditions used for nitration, the amino group is protonated to form the anilinium ion, which is a meta-directing deactivator. This directs the incoming nitro group to the position meta to the ammonium group and ortho to the carboxylic acid group. Subsequent deprotonation yields the desired product.

Experimental Protocol: Nitration of 3-Aminobenzoic Acid

This protocol outlines a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

3-Aminobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Deionized Water

-

Ice

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, carefully add 10.0 g of 3-aminobenzoic acid to 40 mL of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved. Cool the flask in an ice-salt bath to maintain a temperature between 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously add 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this nitrating mixture in an ice bath.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-aminobenzoic acid in sulfuric acid. It is crucial to maintain the reaction temperature below 10 °C throughout the addition process to minimize the formation of byproducts.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.

-

Isolation of Product: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude this compound will precipitate out of the solution.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to litmus paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a yellow crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the spectroscopic characterization of this compound.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, with significant applications in the pharmaceutical and dye industries. [1]

Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. [1]Its derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. [1]It is also used in the preparation of insulin receptor tyrosine kinase activators. Furthermore, it has been employed in biochemical research for studies involving enzyme inhibition. [4]

Dye and Polymer Chemistry

The presence of the amino group allows for diazotization reactions, making this compound a key component in the production of azo dyes. [3]It is also utilized in the preparation of polymer-bound diazonium salts. In materials science, this chemical is explored for its potential in developing new materials with enhanced thermal stability and conductivity. [1]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard safety precautions include wearing protective gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate of significant value, underpinned by its unique structural features. A thorough understanding of its properties, a reliable synthesis protocol, and comprehensive characterization are essential for its effective utilization in research and development. This guide provides a foundational resource for scientists and professionals working with this versatile compound, enabling them to leverage its potential in the creation of novel pharmaceuticals, advanced materials, and vibrant dyes.

References

-

PubChem. This compound. [Link]

-

ResearchGate. FTIR functional groups assignments associated with the samples (i) 2NBA... [Link]

-

Chem-Impex. This compound. [Link]

-

PubChem. 5-Amino-2-nitrobenzoate. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]

- Google Patents. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.

-

ResearchGate. Synthesis of the 5-methyl-2-nitrobenzoic acid. [Link]

-

SpectraBase. 2-Amino-5-nitrobenzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIH. 2-Amino-5-nitrobenzoic acid - PMC. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

Sources

The Synthesis of 5-Amino-2-nitrobenzoic Acid: A Senior Application Scientist's In-Depth Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Amino-2-nitrobenzoic Acid

This compound is a pivotal intermediate in the landscape of synthetic organic chemistry. Its unique molecular architecture, featuring an aromatic ring substituted with a carboxylic acid, an amino group, and a nitro group, offers a versatile platform for the construction of a diverse array of complex molecules.[1] This trifunctional nature makes it a sought-after precursor in the pharmaceutical industry for the development of novel therapeutic agents, including anti-inflammatory drugs and insulin receptor tyrosine kinase activators.[2][3] Furthermore, its application extends to the synthesis of vibrant azo dyes and specialized pigments.[1][4]

This technical guide provides a comprehensive exploration of the primary and alternative synthetic pathways to this compound. As a self-validating system of protocols, this document is designed to empower researchers with the practical knowledge and theoretical understanding necessary for the successful synthesis and application of this valuable compound. We will delve into the causality behind experimental choices, offering insights that bridge the gap between procedural steps and fundamental chemical principles.

Core Synthesis Pathways: A Comparative Analysis

The synthesis of this compound can be approached from several strategic starting points. The most prevalent and well-documented routes commence from N-acetylanthranilic acid and 5-nitroisatin. A third, multi-step pathway originating from p-nitroaniline is also conceptually significant. Each pathway presents a unique set of advantages and challenges in terms of yield, purity, reaction conditions, and scalability.

| Parameter | Pathway 1: From N-Acetylanthranilic Acid | Pathway 2: From 5-Nitroisatin |

| Starting Material | N-Acetylanthranilic Acid | 5-Nitroisatin |

| Key Reagents | Nitric acid, Sulfuric acid, Acetic acid, Hydrochloric acid | Sodium hydroxide, Hydrogen peroxide, Acetic acid |

| Number of Steps | 2 (Nitration, Hydrolysis) | 1 (Oxidative Ring-Opening) |

| Overall Yield | ~56-65% | ~74-77%[5][6] |

| Reaction Conditions | Nitration: <10°C; Hydrolysis: Reflux (81°C)[6][7] | 10°C[5][6] |

| Reaction Time | Nitration: ~3.5 hours; Hydrolysis: 1.5 hours[6][7] | 3 hours[5][6] |

| Purification | Recrystallization from ethanol | Recrystallization from ethanol/water[5] |

Pathway 1: The Foundational Route from N-Acetylanthranilic Acid

This classic two-step synthesis is a cornerstone for the laboratory-scale production of this compound. The initial acetylation of the amino group in anthranilic acid serves a dual purpose: it protects the amine from oxidation by the strong nitrating agents and directs the electrophilic nitration to the desired position on the aromatic ring.[7]

Causality Behind Experimental Choices:

-

Acetylation: The use of acetic anhydride to form N-acetylanthranilic acid is a standard and efficient method for protecting the amino group. The acetyl group is a moderately activating, ortho-, para-director. However, due to steric hindrance from the adjacent carboxylic acid group, the incoming electrophile is directed to the para position relative to the acetylamino group.

-

Nitration with Mixed Acid: A mixture of concentrated nitric acid and sulfuric acid is employed to generate the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid, being a stronger acid, protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion. This is a more potent electrophile than nitric acid alone, enabling the nitration of the deactivated aromatic ring.

-

Low-Temperature Control: The nitration reaction is highly exothermic and must be maintained at a low temperature (below 10°C) to prevent over-nitration and the formation of undesired byproducts.[2][7] Lower temperatures enhance the regioselectivity of the reaction.

Experimental Protocol:

Step 1: Synthesis of 5-Nitro-N-acetylanthranilic acid

-

In a 250 mL four-necked flask, a mixture of 38.4 g of sulfuric acid and 20 mL of glacial acetic acid is prepared and cooled to room temperature.

-

With stirring, 9 g (0.05 mol) of powdered and dried N-acetylanthranilic acid is added.

-

The mixture is stirred for 30 minutes and then cooled to 9°C.

-

A cold mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid is added dropwise under vigorous stirring, maintaining the temperature below 10°C using a cold water bath.[6]

-

After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for an additional 3 hours.[6]

-

The reaction mixture is then poured into 200 mL of ice water to precipitate the solid product. The mixture is left to stand overnight.

-

The precipitate is collected by filtration and washed three times with ice water.

Step 2: Hydrolysis to this compound

-

7.5 g (0.0335 mol) of the 5-Nitro-N-acetylanthranilic acid obtained in the previous step is placed in a 250 mL four-necked flask with 25 mL of absolute ethanol and 100 mL of 6 mol/L hydrochloric acid.[7]

-

The mixture is heated to reflux at 81°C for 1.5 hours.[7]

-

After cooling, the solution is filtered.

-

The filtrate is neutralized to a pH of 3-4 with a 1 mol/L dilute sodium hydroxide solution to precipitate the product.

-

The precipitate is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from ethanol.

Caption: Synthesis of this compound from 5-Nitroisatin.

Alternative Pathway: Conceptual Synthesis from p-Nitroaniline

A multi-step synthesis starting from the readily available p-nitroaniline is another viable, though more complex, route. This pathway introduces the carboxylic acid functionality through a Sandmeyer-type reaction sequence. [7]

Conceptual Workflow:

-

Diazotization: The amino group of p-nitroaniline is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.

-

Cyanation (Sandmeyer Reaction): The diazonium salt is then reacted with a copper(I) cyanide solution. This is a radical-nucleophilic aromatic substitution where the diazonium group is replaced by a nitrile group, forming 4-nitrobenzonitrile.

-

Hydrolysis: The nitrile group is subsequently hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding 4-nitrobenzoic acid.

-

Reduction: The final step involves the reduction of the nitro group to an amino group to yield the target molecule. However, this would lead to 4-aminobenzoic acid, not the desired this compound.

To obtain the target molecule from a p-substituted starting material, a more intricate series of reactions involving protection, ortho-lithiation, and subsequent functionalization would be necessary, making this route less direct and more challenging for this specific isomer. A more plausible, though still complex, Sandmeyer-based approach would start from a differently substituted aniline.

Safety and Handling Considerations

-

Nitration Reactions: These reactions are highly exothermic and require strict temperature control to prevent runaway reactions. The use of concentrated nitric and sulfuric acids necessitates handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. [8]* Sandmeyer Reactions: Diazonium salts can be explosive when isolated in a dry state. Therefore, they are typically prepared in situ and used immediately in solution. The use of cyanide salts requires extreme caution due to their high toxicity. All manipulations involving cyanides should be performed in a fume hood, and appropriate emergency procedures should be in place.

-

Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns. It should be handled with care, avoiding contact with skin and eyes.

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways, with the choice of route depending on the availability of starting materials, desired scale, and safety considerations. The nitration of N-acetylanthranilic acid followed by hydrolysis is a reliable and well-established method. For a more efficient and greener approach, the oxidative ring-opening of 5-nitroisatin offers a high-yield, one-step alternative. While conceptually viable, the synthesis from p-nitroaniline for this specific isomer is more complex. This guide provides the necessary technical details and underlying scientific principles to enable researchers to confidently select and execute the most suitable synthesis for their specific needs.

References

-

Organic Chemistry Portal. (2016). Hydrogen Peroxide Promoted Metal-Free Oxidation/Cyclization of α-Hydroxy N-Arylamides: A Facile One-Pot Synthesis of Isatins. [Link]

-

ResearchGate. (2022). Nitrate reduction enables safer aryldiazonium chemistry. [Link]

-

Organic Syntheses. p-NITROBENZOIC ACID. [Link]

-

YouTube. (2024). Nitration reaction safety. [Link]

-

ResearchGate. (2025). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

Sources

Spectroscopic Data of 5-Amino-2-nitrobenzoic Acid: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-2-nitrobenzoic acid (CAS No. 13280-60-9). Intended for researchers, scientists, and professionals in drug development, this document offers a centralized resource for the structural characterization of this important chemical intermediate. This compound serves as a versatile building block in the synthesis of various pharmaceuticals and dyes.[1][2] A thorough understanding of its spectroscopic properties is therefore essential for its effective application and quality control.

Molecular Structure and Key Physicochemical Properties

This compound (C₇H₆N₂O₄) is an aromatic compound with a molecular weight of 182.13 g/mol .[3][4] It typically appears as a yellow or brown powder or crystalline solid.[5][6] The molecule consists of a benzoic acid core substituted with an amino group at position 5 and a nitro group at position 2. This substitution pattern dictates its chemical reactivity and is clearly elucidated by the spectroscopic techniques detailed in this guide. The melting point of this compound is reported to be in the range of 236-238 °C.[3]

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for its unique structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitro and carboxylic acid groups.

Table 1: Expected ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.00 | d | Aromatic H |

| ~7.20 | d | Aromatic H |

| ~6.50 | dd | Aromatic H |

| Broad | s | -NH₂ |

| Broad | s | -COOH |

| Solvent: DMSO-d₆ |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[7]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Referencing: Use the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal reference.[8]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts provide information about the electronic environment of each carbon atom.

Table 2: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | C=O (Carboxylic Acid) |

| ~152.0 | C-NH₂ |

| ~140.0 | C-NO₂ |

| ~125.0 | Aromatic C-H |

| ~118.0 | Aromatic C-H |

| ~115.0 | Aromatic C-COOH |

| ~112.0 | Aromatic C-H |

| Solvent: DMSO-d₆ |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: Record the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Referencing: Use the solvent peak of DMSO-d₆ (δ 39.52 ppm) as an internal reference.[8]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the amino, nitro, and carboxylic acid groups.

Table 3: Key Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3490, 3380 | N-H stretch (Amine) |

| 3200-2500 (broad) | O-H stretch (Carboxylic Acid) |

| 1690 | C=O stretch (Carboxylic Acid) |

| 1625, 1590 | C=C stretch (Aromatic) & N-H bend (Amine) |

| 1510, 1330 | N-O stretch (Nitro) |

| 1300-1200 | C-N stretch (Aromatic Amine) |

| 1250-1000 | C-O stretch (Carboxylic Acid) |

| Technique: KBr-Pellet or ATR[5] |

Experimental Protocol: FTIR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of the powdered this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[9]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[9]

-

Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal and record the sample spectrum.

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum.

Caption: A typical workflow for the spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Impact (EI) ionization is a common method.

Table 4: Mass Spectrometry Data

| m/z | Proposed Fragment |

| 182 | [M]⁺ (Molecular Ion)[5] |

| 136 | [M - NO₂]⁺ |

| 146 | [M - H₂O - O]⁺ or [M - CO₂]⁺ |

| 108 | [M - COOH - NO]⁺ |

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent like methanol.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Impact (EI) ion source.[9]

-

Injection: Inject the sample into the GC, where it will be vaporized and separated.

-

Ionization and Analysis: The separated compound will enter the mass spectrometer, be ionized by an electron beam, and the resulting fragments will be analyzed based on their mass-to-charge ratio.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to its conjugated aromatic system.

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent such as methanol. The concentration should be adjusted to yield an absorbance below 1.0 AU.[9]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Record a baseline spectrum of the pure solvent in a quartz cuvette.[9]

-

Sample Measurement: Record the UV-Vis spectrum of the sample solution over a wavelength range of 200-800 nm. The instrument will automatically subtract the solvent baseline.

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Conclusion

The spectroscopic data presented in this guide provides a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and Mass Spectrometry allows for an unambiguous confirmation of its structure. This information is critical for researchers working with this compound, ensuring its identity and purity in various applications, from organic synthesis to pharmaceutical development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 13280-60-9 | FA17470 [biosynth.com]

- 3. This compound 97 13280-60-9 [sigmaaldrich.com]

- 4. 5-Amino-2-nitrobenzoate | C7H5N2O4- | CID 7157258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C7H6N2O4 | CID 83298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 13280-60-9 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Molecular Structure and Electronic Environment

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Amino-2-nitrobenzoic Acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (C₇H₆N₂O₄), a crucial intermediate in the synthesis of pharmaceuticals and dyes.[1] For researchers and professionals in drug development and organic synthesis, a precise understanding of its molecular structure is paramount. ¹H NMR spectroscopy stands as the primary analytical tool for unambiguous structural elucidation, offering detailed insights into the electronic environment of each proton within the molecule.

This document moves beyond a simple data report, delving into the causality behind the observed spectral features. We will explore the theoretical underpinnings of the spectrum, present a field-proven experimental protocol, and provide a detailed interpretation of the spectral data, grounding all claims in authoritative sources.

The spectral characteristics of this compound are a direct consequence of its unique molecular architecture. The benzene ring is substituted with three distinct functional groups: a carboxylic acid (-COOH), a nitro group (-NO₂), and an amino group (-NH₂).[2] These groups exert profound electronic effects, influencing the chemical shifts of the aromatic protons.

-

Electron-Withdrawing Groups (Deactivating): The nitro (-NO₂) and carboxylic acid (-COOH) groups are strongly electron-withdrawing. They decrease the electron density on the aromatic ring, particularly at the ortho and para positions, causing the nearby protons to be "deshielded." This deshielding effect shifts their resonance signals to a higher frequency (further downfield) in the NMR spectrum.[3]

-

Electron-Donating Group (Activating): Conversely, the amino (-NH₂) group is a strong electron-donating group. It increases the electron density on the ring, especially at the ortho and para positions, "shielding" the adjacent protons. This shielding effect moves their resonance signals to a lower frequency (further upfield).

These competing effects create a distinct chemical environment for each of the three aromatic protons (H-3, H-4, and H-6), as well as for the protons on the amino and carboxylic acid groups.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H6N2O4 | CID 83298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: The Role of IR Spectroscopy in Structural Analysis

An In-depth Technical Guide to the Infrared Spectrum of 5-Amino-2-nitrobenzoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the interpretation and acquisition of the Fourier-Transform Infrared (FTIR) spectrum of this compound (CAS No: 13280-60-9). As a molecule incorporating three distinct functional groups on an aromatic scaffold, its IR spectrum presents a rich field for structural elucidation and chemical verification. This document provides an in-depth analysis of its key spectral features, a validated experimental protocol for data acquisition, and the scientific rationale underpinning the interpretation.

Infrared (IR) spectroscopy is an indispensable analytical technique founded on the principle that molecular bonds vibrate at specific, quantized frequencies.[1] When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.[1] This absorption pattern generates a unique spectral fingerprint, providing direct evidence for the presence of specific functional groups. For a multifunctional compound like this compound, IR spectroscopy is a rapid and powerful tool for confirming its identity, assessing purity, and understanding its molecular structure.

The molecule itself, this compound, is a valuable building block in the synthesis of various pharmaceuticals and dyes.[2] Its structure features a carboxylic acid, an aromatic amine, and a nitro group, each contributing characteristic absorption bands to the IR spectrum. Understanding these contributions is paramount for its effective characterization.

Molecular Structure and Key Vibrational Modes

To properly interpret the IR spectrum, one must first consider the molecular structure of this compound. The molecule consists of a benzene ring substituted with a carboxyl group (-COOH) at position 1, a nitro group (-NO₂) at position 2, and an amino group (-NH₂) at position 5. The spatial arrangement and electronic interplay of these groups—the electron-withdrawing nitro and carboxyl groups and the electron-donating amino group—influence the precise frequencies of their vibrations.

Caption: Standard Operating Procedure for ATR-FTIR analysis.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.

-

Thoroughly clean the ATR crystal surface (e.g., diamond or ZnSe) with a suitable solvent (e.g., spectroscopy-grade isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination.

-

-

Background Acquisition (Self-Validation):

-

With the clean, empty ATR crystal in position, collect a background spectrum.

-

Rationale: This scan measures the absorbance of ambient atmosphere (CO₂ and water vapor) and the instrument itself. The software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample. [3]

-

-

Sample Application:

-

Spectrum Acquisition:

-

Lower the ATR anvil (pressure arm) and apply firm, consistent pressure to the sample. This ensures intimate contact between the solid sample and the ATR crystal, which is essential for a high-quality spectrum.

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the mid-IR range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Cleanup:

-

The instrument software will automatically perform the background subtraction.

-

Process the resulting spectrum as needed (e.g., peak picking, baseline correction).

-

After analysis, raise the anvil, remove the sample powder, and clean the ATR crystal meticulously as described in Step 1 to prepare the instrument for the next user.

-

Conclusion

The infrared spectrum of this compound is a composite of the distinct and characteristic absorption bands from its carboxylic acid, aromatic amine, and nitro functional groups. The very broad O-H stretch, the dual sharp N-H stretches, the strong carbonyl peak, and the two intense N-O stretches provide a definitive spectral fingerprint for this molecule. By following a validated ATR-FTIR protocol, researchers can reliably obtain high-quality spectra for unambiguous structural confirmation, a critical step in quality control and chemical synthesis within the pharmaceutical and materials science industries.

References

- Title: IR Spectroscopy Tutorial: Carboxylic Acids Source: University of Colorado Boulder URL

- Title: IR Spectroscopy Tutorial: Amines Source: University of Colorado Boulder URL

- Title: IR Spectra for Carboxylic Acid | Detailed Guide Source: Echemi URL

- Title: 20.

- Title: 20.

- Title: IR Spectroscopy Tutorial: Nitro Groups Source: University of Colorado Boulder URL

- Title: this compound | C7H6N2O4 | CID 83298 Source: PubChem URL

- Title: Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition Source: Spectroscopy Online URL

- Source: Química Organica.

- Title: Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide Source: Benchchem URL

- Title: Interpreting IR Scans Exp 11 Reduction of a Nitro Group Source: YouTube URL

- Title: this compound 97 13280-60-9 Source: Sigma-Aldrich URL

- Title: this compound Source: GoldBio URL

Sources

An In-depth Technical Guide on the UV-Vis Spectrum of 5-Amino-2-nitrobenzoic Acid

This guide provides a comprehensive technical overview of the Ultraviolet-Visible (UV-Vis) spectroscopic profile of 5-Amino-2-nitrobenzoic acid (ANBA). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its spectral behavior, presents robust experimental protocols, and offers insights into the practical interpretation of its UV-Vis spectrum. This compound is a valuable intermediate in the synthesis of various dyes and pharmaceuticals.[1][2] Its distinct chromophoric structure makes UV-Vis spectroscopy an indispensable tool for its characterization and quantification.

Section 1: Theoretical Foundations of the ANBA Chromophore

The UV-Vis spectrum of this compound is dictated by its molecular structure, which features a benzoic acid backbone substituted with both an electron-donating amino group (-NH2) and an electron-withdrawing nitro group (-NO2). This combination of functional groups on the aromatic ring creates a sophisticated chromophore responsible for its characteristic absorption of UV and visible light.

The absorption arises from the excitation of electrons from lower energy molecular orbitals to higher energy ones. For ANBA, the key electronic transitions are:

-

π → π* Transitions: These are high-energy transitions occurring within the aromatic ring's conjugated π-system. The extended conjugation provided by the carboxyl, amino, and nitro groups influences the energy gap for these transitions.

-

n → π* Transitions: These lower-energy transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the nitro and carboxyl groups, and the nitrogen of the amino group) into the anti-bonding π* orbital of the aromatic ring.

The interplay between the electron-donating amino group and the electron-withdrawing nitro group facilitates an intramolecular charge transfer (ICT) upon photoexcitation.[3][4] This ICT character significantly influences the position and intensity of the absorption bands, making the spectrum highly sensitive to the molecule's environment.

Section 2: Experimental Protocol for UV-Vis Spectral Acquisition

A reliable UV-Vis spectrum is predicated on meticulous experimental technique. The following protocol is a self-validating system designed to yield accurate and reproducible results.

Experimental Workflow Diagram

Caption: Workflow for acquiring the UV-Vis spectrum of this compound.

Step-by-Step Methodology

-

Solvent Selection and Preparation:

-

Rationale: The choice of solvent is critical as it can influence the spectral properties of the solute (a phenomenon known as solvatochromism).[5] Common solvents for this type of compound include ethanol, methanol, acetonitrile, and buffered aqueous solutions. The solvent must be transparent in the wavelength range of interest.

-

Protocol:

-

Select a UV-grade solvent.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the solid and dissolving it in a known volume of the chosen solvent. Use of a volumetric flask is required.

-

From the stock solution, prepare a series of working solutions of lower concentrations through serial dilution. This is crucial for quantitative analysis.[6]

-

-

-

Instrumentation and Calibration:

-

Rationale: Instrument stability is key to accurate measurements. A baseline correction using a solvent blank accounts for any absorbance from the solvent and the cuvette itself.[7][8]

-

Protocol:

-

Turn on the UV-Vis spectrophotometer and its lamps (deuterium and tungsten) and allow it to warm up for at least 20 minutes to ensure a stable output.[7]

-

Set the desired wavelength range (e.g., 200-500 nm).

-

Fill a clean quartz cuvette with the solvent to be used for the sample dilutions. This is the "blank."

-

Place the blank in the spectrophotometer and perform a baseline correction (zeroing the instrument).[8]

-

-

-

Data Acquisition:

-

Rationale: The concentration of the sample must be within the linear range of the instrument's detector. If the absorbance is too high (>2.0), the solution should be diluted.

-

Protocol:

-

Rinse the sample cuvette with a small amount of the working solution before filling it.

-

Place the sample cuvette in the spectrophotometer.

-

Initiate the scan. The instrument will measure the absorbance at each wavelength across the specified range.[9]

-

Save the resulting spectrum. Repeat the measurement for each prepared concentration.

-

-

Section 3: Analysis and Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of ANBA is characterized by distinct absorption bands. While the exact λmax (wavelength of maximum absorbance) can vary, the spectrum is generally influenced by two primary environmental factors: solvent polarity and pH.

The Influence of Solvent Polarity (Solvatochromism)

Solvatochromism describes the shift in the position of absorption bands as the polarity of the solvent changes.[3][5] This occurs because solvents of different polarities will stabilize the ground and excited states of the solute molecule to different extents.[5]

-

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength.

-

Bathochromic Shift (Red Shift): A shift to a longer wavelength.[5]

For molecules like ANBA with significant intramolecular charge transfer character, increasing solvent polarity often leads to a bathochromic shift in the ICT band. This is because more polar solvents tend to stabilize the more polar excited state to a greater degree than the ground state.[10]

Table 1: Expected λmax Shifts in Different Solvents

| Solvent | Polarity (Dielectric Constant) | Expected Shift | Rationale |

|---|---|---|---|

| n-Hexane | Low (~1.9) | Hypsochromic (relative to polar) | Minimal stabilization of the polar excited state. |

| Ethanol | Moderate (~24.5) | Intermediate | Moderate stabilization of the excited state. |

| Water | High (~80.1) | Bathochromic (relative to nonpolar) | Strong stabilization of the polar excited state.[5] |

The Influence of pH

The structure of this compound contains both an acidic group (carboxylic acid, -COOH) and a basic group (amino, -NH2). The protonation state of these groups is dependent on the pH of the solution, which in turn significantly alters the electronic structure and the resulting UV-Vis spectrum.[4][11]

-

In Acidic Solution (low pH): The amino group will be protonated (-NH3+), diminishing its electron-donating ability. This typically results in a hypsochromic shift compared to the neutral form.

-

In Neutral Solution (neutral pH): The molecule exists primarily in its neutral or zwitterionic form.

-

In Basic Solution (high pH): The carboxylic acid group will be deprotonated (-COO-), enhancing the overall electron density of the system. This can lead to a bathochromic shift.

Caption: Effect of pH on the ionization state and spectral shifts of ANBA.

Section 4: Quantitative Analysis via the Beer-Lambert Law

UV-Vis spectroscopy is a powerful quantitative technique governed by the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample.

A = εbc

Where:

-

A is the absorbance (unitless)

-